molecular formula C21H26N2O4S B12144628 2-(3,4-dimethoxybenzamido)-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-(3,4-dimethoxybenzamido)-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B12144628
M. Wt: 402.5 g/mol
InChI Key: PMAQUPTYOXITQL-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydrobenzothiophene-3-carboxamide family, characterized by a bicyclic core (4,5,6,7-tetrahydro-1-benzothiophene) with a carboxamide group at position 3 and a 3,4-dimethoxybenzamido substituent at position 2. The N-propyl group on the carboxamide distinguishes it from simpler derivatives. The 3,4-dimethoxybenzamido moiety introduces electron-donating methoxy groups, which may enhance solubility and influence intermolecular interactions, such as hydrogen bonding or π-π stacking .

Properties

Molecular Formula

C21H26N2O4S

Molecular Weight

402.5 g/mol

IUPAC Name

2-[(3,4-dimethoxybenzoyl)amino]-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C21H26N2O4S/c1-4-11-22-20(25)18-14-7-5-6-8-17(14)28-21(18)23-19(24)13-9-10-15(26-2)16(12-13)27-3/h9-10,12H,4-8,11H2,1-3H3,(H,22,25)(H,23,24)

InChI Key

PMAQUPTYOXITQL-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxybenzamido)-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step reactions starting from simple precursors. One common method involves the condensation of 3,4-dimethoxybenzoic acid with an amine derivative under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The resulting intermediate is then subjected to further reactions, including amidation and cyclization, to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxybenzamido)-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Esterification: Alcohols and acid catalysts, such as sulfuric acid (H2SO4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed

    Hydrolysis: 3,4-Dimethoxybenzoic acid and the corresponding amine.

    Esterification: Esters of 3,4-dimethoxybenzoic acid.

    Oxidation and Reduction: Various oxidized or reduced derivatives of the compound.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxybenzamido)-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division and proliferation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other cellular proteins and enzymes, modulating various biological processes .

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences between the target compound and analogous derivatives:

Compound Name Substituents (Position 2) Carboxamide Group (Position 3) Pharmacophore Modifications
Target Compound 3,4-Dimethoxybenzamido N-propyl Enhanced lipophilicity, methoxy groups
2-Amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Amino N-(2-fluorophenyl) Fluorine for electronegativity/bioactivity
N-(4-Fluorophenyl)-2-{[(4-methoxyphenyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Azomethine (Schiff base) with 4-methoxy N-(4-fluorophenyl) Schiff base for metal coordination
2-Amino-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Amino N-phenyl Simplest derivative, no electron-donating

Key Observations :

  • Substituent Effects: The 3,4-dimethoxy groups in the target compound likely improve solubility compared to non-polar substituents (e.g., phenyl in ).
  • Electronic Properties : Fluorine in and introduces electronegativity, which could strengthen hydrogen bonding or alter metabolic stability. Methoxy groups in the target compound may stabilize charge-transfer interactions .
  • Functional Groups : The azomethine (Schiff base) in offers sites for metal coordination, a feature absent in the target compound but relevant for chelation-based therapeutics.
Pharmacological Implications
  • Target Compound : The combination of methoxy and N-propyl groups may balance solubility and bioavailability, making it suitable for oral administration. Methoxy groups are often associated with antioxidant or anti-inflammatory activity .
  • Fluorinated Derivatives () : Fluorine’s electronegativity can enhance binding affinity to target proteins (e.g., kinases) and reduce metabolic degradation.
  • Azomethine Derivatives () : Schiff bases are prone to hydrolysis but offer versatility in drug design, particularly for antimicrobial or anticancer applications.

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